molecular formula C8H10N2O3 B12073461 (2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide

(2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide

Katalognummer: B12073461
Molekulargewicht: 182.18 g/mol
InChI-Schlüssel: KYNBUVJBJSUKGT-FNORWQNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide is an organic compound with a complex structure that includes an acetyl group, a cyano group, and an ethoxy group attached to an acrylamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide typically involves the reaction of ethyl cyanoacetate with acetic anhydride in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by acetylation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: (2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ethoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted acrylamides or cyano derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

  • (2E)-N-Acetyl-2-cyano-3-methoxyacrylamide
  • (2E)-N-Acetyl-2-cyano-3-propoxyacrylamide
  • (2E)-N-Acetyl-2-cyano-3-butoxyacrylamide

Comparison: (2E)-N-Acetyl-2-cyano-3-ethoxyacrylamide is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the ethoxy group may influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H10N2O3

Molekulargewicht

182.18 g/mol

IUPAC-Name

(E)-N-acetyl-2-cyano-3-ethoxyprop-2-enamide

InChI

InChI=1S/C8H10N2O3/c1-3-13-5-7(4-9)8(12)10-6(2)11/h5H,3H2,1-2H3,(H,10,11,12)/b7-5+

InChI-Schlüssel

KYNBUVJBJSUKGT-FNORWQNLSA-N

Isomerische SMILES

CCO/C=C(\C#N)/C(=O)NC(=O)C

Kanonische SMILES

CCOC=C(C#N)C(=O)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.